molecular formula C19H25NO5 B5703765 dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate

dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate

Cat. No. B5703765
M. Wt: 347.4 g/mol
InChI Key: ZNVNZZMXZQTXFC-UHFFFAOYSA-N
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Description

Dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate, also known as DCPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPT is a member of the terephthalate family and is a white crystalline powder with a molecular weight of 425.53 g/mol.

Scientific Research Applications

Dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate has potential applications in various scientific research fields, including drug delivery, bioimaging, and organic electronics. In drug delivery, dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate can be used as a carrier for hydrophobic drugs due to its amphiphilic nature. dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate has also been studied for its potential use in bioimaging due to its fluorescent properties. In organic electronics, dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate can be used as a building block for the synthesis of organic semiconductors.

Mechanism of Action

The mechanism of action of dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate is not well understood. However, it is believed that dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate interacts with cell membranes and alters their permeability. This can lead to changes in cellular function and ultimately cell death.
Biochemical and Physiological Effects:
dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate has been shown to have cytotoxic effects on various cancer cell lines. It has also been shown to induce apoptosis, which is a programmed cell death process. dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate has also been studied for its potential to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate in lab experiments is its high purity. The synthesis method yields a product with a purity of over 99%. dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate is also stable under various conditions, making it suitable for use in a wide range of experiments. However, one limitation of dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate is its relatively low solubility in water, which can make it challenging to work with in aqueous environments.

Future Directions

There are several future directions for the study of dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate. One area of research is the development of dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate-based drug delivery systems for targeted cancer therapy. Another area of research is the development of dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate-based fluorescent probes for bioimaging applications. dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate can also be used as a building block for the synthesis of new organic semiconductors for use in electronic devices. Further studies are needed to fully understand the mechanism of action of dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate and its potential applications in various fields.
Conclusion:
In conclusion, dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate is a promising chemical compound with potential applications in various scientific research fields. Its simple synthesis method, high purity, and stability make it a suitable candidate for use in a wide range of experiments. Further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

Dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate can be synthesized using a simple one-pot reaction method. The synthesis involves the reaction of terephthalic acid with cyclohexylpropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with dimethylamine to produce dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate. The synthesis method is simple, cost-effective, and yields a high purity product.

properties

IUPAC Name

dimethyl 2-(3-cyclohexylpropanoylamino)benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-24-18(22)14-9-10-15(19(23)25-2)16(12-14)20-17(21)11-8-13-6-4-3-5-7-13/h9-10,12-13H,3-8,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVNZZMXZQTXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-[(3-cyclohexylpropanoyl)amino]benzene-1,4-dicarboxylate

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